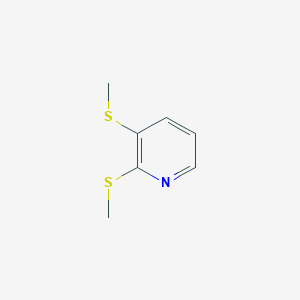

2,3-Bis(methylsulfanyl)pyridine

Cat. No. B1618637

Key on ui cas rn:

69212-36-8

M. Wt: 171.3 g/mol

InChI Key: SUAJMRAEAPTQLO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04616087

Procedure details

A stirred solution of 250 ml of diphenyl oxide was heated to 200° C. A 54 g quantity of the 5-chloro-6-(methylthio)-2-pyridinecarboxylic acid/5,6-bis(methylthio)-2-pyridinecarboxylic acid mixture described above was added portionwise as a solid. The mixture was stirred for 1 hour with the temperature being maintained below 235° C. The mixture was cooled to 100° C., diluted with xylene and cooled to room temperature, then extracted three times with 75 ml of 6N HCl. The combined aqueous fractions were back-washed with diethyl ether, then stirred with CH2Cl2 and made strongly basic with 25% NaOH. The organic layer was separated, washed with water, then brine, and dried (Na2SO4). The solids were removed from the organic layer by filtration, then the filtrate was evaporated leaving a brown oil which was purified on a Kugelrohr distillation apparatus and 23.6 g of an oil obtained. The components of the oil were separated employing high pressure liquid chromatography (Porasil, 3% diethyl ether/hexane) and 19.42 g of 2,3-bis(methylthio)pyridine (b.p. 85° C. at 0.3 mm Hg) and 0.77 g of 3-chloro-2-(methylthio)pyridine (b.p. 80° C. at 0.3 mm Hg) obtained, both as colorless oils.

Name

5-chloro-6-(methylthio)-2-pyridinecarboxylic acid 5,6-bis(methylthio)-2-pyridinecarboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C1(OC2C=CC=CC=2)C=CC=CC=1.ClC1C=CC(C(O)=O)=NC=1SC.[CH3:26][S:27][C:28]1[CH:29]=[CH:30][C:31](C(O)=O)=[N:32][C:33]=1[S:34][CH3:35]>C1(C)C(C)=CC=CC=1>[CH3:35][S:34][C:33]1[C:28]([S:27][CH3:26])=[CH:29][CH:30]=[CH:31][N:32]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OC1=CC=CC=C1

|

Step Two

|

Name

|

5-chloro-6-(methylthio)-2-pyridinecarboxylic acid 5,6-bis(methylthio)-2-pyridinecarboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC(=NC1SC)C(=O)O.CSC=1C=CC(=NC1SC)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 1 hour with the temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

being maintained below 235° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with 75 ml of 6N HCl

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined aqueous fractions were back-washed with diethyl ether

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred with CH2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

brine, and dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were removed from the organic layer by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a brown oil which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was purified on a Kugelrohr distillation apparatus and 23.6 g of an oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The components of the oil were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |